2-Pyridin-4-ylsulfanylpropanenitrile
Description
2-Pyridin-4-ylsulfanylpropanenitrile (CAS: 2637-36-7) is a nitrile derivative containing a pyridinylsulfanyl functional group. Its molecular formula is C₆H₄N₂S, with a molecular weight of 136.17 g/mol . This compound is primarily utilized in research and development (R&D) settings, particularly in organic synthesis and medicinal chemistry, as a precursor or intermediate for more complex molecules.
Key Organics Limited, a prominent supplier, classifies it as a substance requiring handling by trained professionals due to incomplete toxicological and ecological characterization .
Properties
IUPAC Name |
2-pyridin-4-ylsulfanylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-7(6-9)11-8-2-4-10-5-3-8/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFNTPZYLSMJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-ylsulfanylpropanenitrile typically involves the reaction of 4-chloropyridine with thiourea to form 4-mercaptopyridine. This intermediate is then reacted with acrylonitrile under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-4-ylsulfanylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (bromine, chlorine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated pyridines.
Scientific Research Applications
2-Pyridin-4-ylsulfanylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-Pyridin-4-ylsulfanylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, its structural analogs can be analyzed based on functional groups and available
Table 1: Comparison of 2-Pyridin-4-ylsulfanylpropanenitrile and Related Nitriles
| Compound Name | Molecular Formula | Key Functional Groups | Known Toxicity Data | Ecological Impact Data |
|---|---|---|---|---|
| This compound | C₆H₄N₂S | Pyridinylsulfanyl, nitrile | No data available | No data available |
| 4-Pyridylthioacetonitrile | C₆H₄N₂S | Pyridinylthio, nitrile | Limited (skin/eye irritant) | Uncharacterized |
| Benzonitrile | C₇H₅N | Aromatic nitrile | Moderate toxicity (oral LD₅₀: 800–1200 mg/kg) | High soil mobility |
Key Observations :
Structural Analogues: 4-Pyridylthioacetonitrile shares the pyridinylthio and nitrile groups but lacks the propanenitrile backbone. Limited toxicity data suggest it may cause skin/eye irritation, though this is inferred from structurally related nitriles .
Toxicity and Handling :
- Unlike benzonitrile, this compound lacks empirical toxicity data, necessitating stringent safety protocols (e.g., PPE, ventilation) during handling .
Ecological Impact: Nitriles like benzonitrile are known for soil mobility, but the pyridinylsulfanyl group in this compound may alter degradation pathways. No experimental data exist to confirm this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
